molecular formula C15H18OS B7992629 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol

5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol

Cat. No.: B7992629
M. Wt: 246.4 g/mol
InChI Key: YLVPLBGFIGUTAA-UHFFFAOYSA-N
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Description

5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol is an organic compound with the molecular formula C15H18OS It features a thienyl group (a sulfur-containing five-membered ring) and a phenyl group substituted with an isopropyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol can undergo oxidation to form a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thienyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution can be carried out using halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a similar sulfur-containing ring structure.

    Thiophenes: Analogous compounds with a five-membered ring containing sulfur.

    Phenylmethanols: Compounds with a phenyl group and a hydroxymethyl group.

Uniqueness

5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol is unique due to its specific combination of a thienyl group and a phenyl group with an isopropyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-(3-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18OS/c1-10(2)12-5-4-6-13(9-12)15(16)14-8-7-11(3)17-14/h4-10,15-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVPLBGFIGUTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=CC(=C2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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